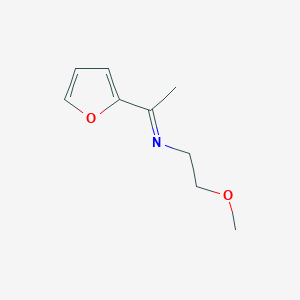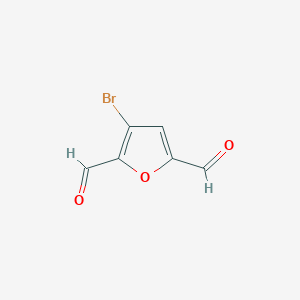
3-Bromofuran-2,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromofuran-2,5-dicarbaldehyde: is an organic compound with the molecular formula C6H3BrO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromofuran-2,5-dicarbaldehyde typically involves the bromination of furan derivatives. One common method is the bromination of 2,5-diformylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromofuran-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 3-Bromofuran-2,5-dicarboxylic acid.
Reduction: 3-Bromofuran-2,5-dimethanol.
Substitution: 3-Substituted furan-2,5-dicarbaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromofuran-2,5-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study the effects of brominated furan derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. It can be used to synthesize molecules with potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mécanisme D'action
The mechanism of action of 3-Bromofuran-2,5-dicarbaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde groups are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde groups can undergo oxidation or reduction.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors. The bromine atom may enhance the compound’s binding affinity to certain targets, while the aldehyde groups can form covalent bonds with nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
3-Bromofuran: A simpler brominated furan derivative without aldehyde groups.
2,5-Diformylfuran: A furan derivative with two aldehyde groups but no bromine atom.
3,4-Dibromofuran: A furan derivative with two bromine atoms but no aldehyde groups.
Uniqueness: 3-Bromofuran-2,5-dicarbaldehyde is unique due to the presence of both bromine and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler furan derivatives. The compound’s dual functionality makes it a versatile building block for the synthesis of complex organic molecules and advanced materials.
Propriétés
Formule moléculaire |
C6H3BrO3 |
|---|---|
Poids moléculaire |
202.99 g/mol |
Nom IUPAC |
3-bromofuran-2,5-dicarbaldehyde |
InChI |
InChI=1S/C6H3BrO3/c7-5-1-4(2-8)10-6(5)3-9/h1-3H |
Clé InChI |
RJGIIIXMBFVFLI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1Br)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


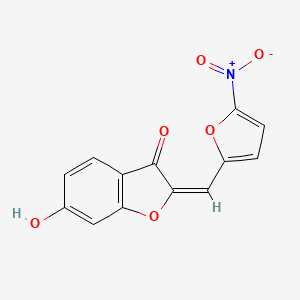
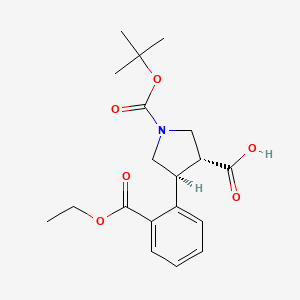
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
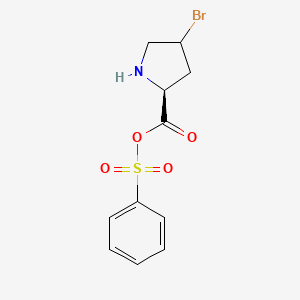
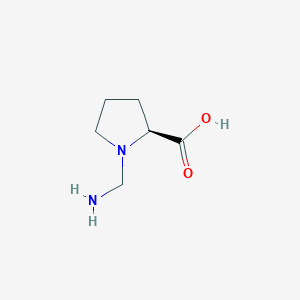
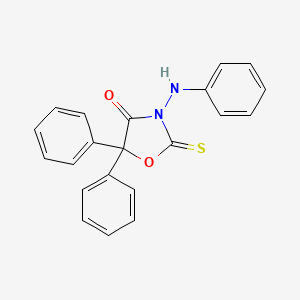
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
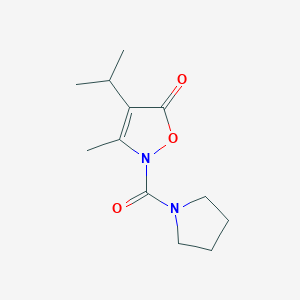
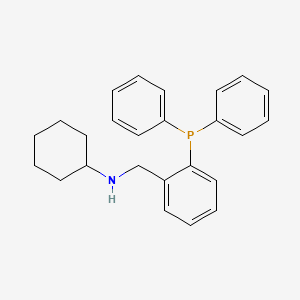
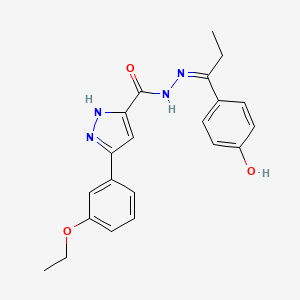
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)

